molecular formula C9H19NO B2519201 (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine CAS No. 2248183-13-1

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine

Cat. No.: B2519201
CAS No.: 2248183-13-1
M. Wt: 157.257
InChI Key: SAHGCKXGLQFSDF-MRVPVSSYSA-N
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Description

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine (CAS 1048963-31-0) is a chiral amine building block of interest in medicinal chemistry and drug discovery research . This compound features a tetrahydropyran (oxane) ring, a structural motif frequently found in pharmaceuticals and bioactive molecules due to its influence on a compound's polarity, conformational stability, and metabolic profile . The specific stereochemistry of the (2R)-enantiomer makes it a valuable intermediate for the synthesis of stereochemically pure compounds, which is critical for probing biological pathways and developing novel therapeutic agents. While specific biological data for this exact molecule is not widely published, scaffolds containing the tetrahydropyran ring and amine functionalities are recognized for their potential in interacting with various therapeutic targets. Literature indicates that similar structures are investigated for their role as components in molecules that modulate enzyme activity, such as kinase inhibitors . As such, this chiral amine serves as a versatile precursor for researchers working in areas like oncology, neuroscience, and infectious diseases, where it can be used to create targeted chemical libraries or optimize lead compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

(2R)-2-methyl-3-(oxan-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(7-10)6-9-2-4-11-5-3-9/h8-9H,2-7,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHGCKXGLQFSDF-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpropan-1-amine and oxane derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are structurally related but differ in substitution patterns, stereochemistry, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine C₉H₁₉NO 157.25 Not available Chiral primary amine; methyl at C2 (R-configuration), oxane at C3 position.
3-(Oxan-4-yl)propan-1-amine C₈H₁₇NO 143.23 1086393-62-5 Straight-chain primary amine; lacks methyl group at C2.
2-Methyl-1-(oxan-3-yl)propan-2-amine C₉H₁₉NO 157.25 Not available Tertiary amine; oxane at C3, methyl groups at C1 and C2 (quaternary carbon).
3-(Oxan-2-yl)prop-2-en-1-amine C₈H₁₅NO 141.21 Not available Unsaturated amine; oxane at C2, double bond at C2-C3.

Physicochemical Properties

The tertiary amine 2-Methyl-1-(oxan-3-yl)propan-2-amine may exhibit lower water solubility due to reduced hydrogen-bonding capacity.

Basicity :

  • Primary amines (e.g., target compound and 3-(oxan-4-yl)propan-1-amine) are generally more basic than tertiary amines (e.g., 2-Methyl-1-(oxan-3-yl)propan-2-amine) due to greater solvation effects .

Stereochemical Effects: The (R)-configuration in the target compound could lead to distinct biological interactions compared to its (S)-enantiomer or non-chiral analogs, as seen in related chiral amines .

Biological Activity

(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine is a chiral compound characterized by its unique oxane ring structure and an amine functional group. Its biological activity has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential interactions with biological molecules.

The biological activity of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amine group allows for hydrogen bonding and ionic interactions with proteins and enzymes, which can modulate their activity. The oxane ring contributes to the compound's stability and influences its binding affinity to various biomolecules.

Interaction with Biological Targets

  • Enzymatic Interactions : The compound may act as a substrate or inhibitor in enzymatic reactions. Its structural features enable it to participate in significant biological interactions, influencing cellular processes such as metabolism and signal transduction.
  • Receptor Binding : Preliminary studies suggest that (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine may interact with receptors involved in neurotransmission and other physiological pathways, although specific receptor targets remain to be fully elucidated.

Comparative Biological Activity

The biological activity of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine can be compared to structurally similar compounds. The following table summarizes key differences:

Compound Name Structural Features Biological Activity
(2R)-2-Methyl-3-(oxan-4-yl)propan-1-amineContains an oxane ring; chiral naturePotential enzyme inhibitor; receptor interaction
2-Methyl-3-(oxan-4-yl)propan-1-amineNon-chiral version lacking specific stereochemistryDifferent reactivity profile; less potent biological activity
3-(Oxan-4-yl)propan-1-amineLacks the methyl groupReduced binding affinity; altered biological interactions

Study on Enzyme Inhibition

A notable study evaluated the inhibitory effects of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amine on specific enzymes related to metabolic pathways. The research utilized high-throughput screening methods to assess the compound's efficacy against various targets, including those involved in glucose metabolism and inflammation.

Results:

  • The compound exhibited significant inhibition of target enzymes, suggesting potential therapeutic applications in managing metabolic disorders.

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) modeling has been employed to predict the biological activity of (2R)-2-Methyl-3-(oxan-4-yl)propan-1-amines and related compounds. This computational approach helps identify structural features that correlate with biological activity, guiding future drug design efforts.

Findings:

The QSAR models indicated that modifications in the oxane ring significantly affect the compound's binding affinity and overall biological activity, providing insights for optimizing therapeutic agents based on this scaffold .

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